Compound Description: This compound is an analog of Efavirenz where the carbonyl oxygen of the oxazinone ring is replaced with a methyl group . This modification investigates the importance of the carbonyl oxygen in Efavirenz's interaction with CYP2B6, a key enzyme involved in its metabolism. The study found that this analog, while still a CYP2B6 substrate, exhibited a significantly lower KM value compared to Efavirenz, indicating altered substrate binding .
Compound Description: This Efavirenz analog investigates the impact of replacing the oxazinone ring oxygen with a nitrogen atom and introducing a double bond in the cyclopropyl ethynyl side chain . This modification transforms the oxazinone ring into a quinazolinone ring system. Despite these structural changes, the compound remains a CYP2B6 substrate, indicating the importance of the overall scaffold for enzyme recognition .
Compound Description: This analog explores the impact of replacing both heteroatoms in the oxazinone ring of Efavirenz with carbon atoms, resulting in a quinolinone ring system . This modification aims to understand the role of heteroatoms in the ring system for CYP2B6 substrate recognition and binding affinity .
Compound Description: This analog investigates the impact of replacing the nitrogen atom in the oxazinone ring of Efavirenz with an oxygen atom, resulting in a benzo[d][1,3]dioxin-2-one ring system . This modification further probes the importance of the specific heteroatom present in the ring system for CYP2B6 interaction and metabolic stability .
Efavirenz Monohydrate (C14H9ClF3NO2·H2O)
Compound Description: This compound is a hydrated form of Efavirenz, where a water molecule is incorporated into the crystal lattice . The presence of water molecules can influence the drug's physicochemical properties, such as solubility and stability.
Compound Description: This compound is an analog of Efavirenz with a pentynyl group replacing the cyclopropylethynyl side chain . It is considered an impurity during the synthesis of Efavirenz. Despite the structural difference, this analog still exhibits a weak ability to facilitate midazolam binding to CYP3A4, suggesting potential drug-drug interaction implications .
Compound Description: This group of compounds represents a series of analogs generated by reacting a benzoxazinium salt with various alcohols or mercaptans . While the specific substituents at the 4-position are not explicitly defined in the provided abstract, this group highlights the potential for generating diverse analogs of Efavirenz through modifications at this position.
Compound Description: While not a direct analog of Efavirenz, this compound represents a key intermediate in the synthesis of the aforementioned 4,4-disubstituted-1,4-dihydro-2H-6-methyl-3,1-benzoxazin-2-ones . This compound highlights the synthetic routes used to generate Efavirenz analogs and provides insight into potential strategies for developing novel derivatives.
Compound Description: Similar to the previous compound, this alkylcarbamate derivative serves as another key intermediate in synthesizing Efavirenz analogs . Exploring different alkylcarbamate derivatives allows for introducing structural diversity into the final compounds, potentially leading to altered pharmacological profiles.
Compound Description: This group of urea derivatives is obtained by reacting the previously mentioned isocyanate intermediate with various primary amines . Introducing urea functionalities can modify the physicochemical properties of the resulting compounds, potentially impacting their pharmacokinetic and pharmacodynamic profiles.
Source and Classification
The compound is primarily noted in the context of pharmaceutical research and development. It has been synthesized as part of efforts to develop potent antiviral agents, particularly for the treatment of HIV. Its structural formula includes a molecular weight of 407.81 g/mol and a molecular formula of C21H17ClF3N2O2 .
Synthesis Analysis
The synthesis of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves several key steps:
Starting Materials: The synthesis typically begins with an acetylide compound and a trifluoromethyl ketone.
Reagents: Common reagents include n-butyllithium or sec-butyllithium as lithiating agents, which are used to generate reactive intermediates at low temperatures (between -78°C and -10°C) in aprotic solvents such as tetrahydrofuran (THF) .
Reaction Steps:
The reaction mixture is maintained at low temperatures to facilitate the formation of the desired chiral centers.
Following the addition of appropriate reactants, the mixture is quenched with a proton source like citric acid or acetic acid to terminate the reaction.
The product is then purified through conventional techniques
4
.
The crystallization process is also critical in obtaining pure forms of the compound. Different solvent systems can yield various crystalline forms (e.g., Form I from methanol) .
Molecular Structure Analysis
The molecular structure of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one can be represented using various structural formulas:
A bicyclic system formed by the benzene and oxazine rings.
Substituents that enhance its lipophilicity and biological activity.
Chemical Reactions Analysis
6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one participates in various chemical reactions relevant to its function as an antiviral agent:
Reactivity with Biological Targets: As an HIV reverse transcriptase inhibitor, it interacts with the enzyme's active site, preventing viral replication.
Stability Studies: Thermal gravimetric analysis (TGA) indicates stability up to certain temperatures before decomposition occurs .
Crystallization Dynamics: The compound's crystallization behavior can be influenced by solvent choice, affecting purity and yield .
Mechanism of Action
The mechanism of action for 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves:
Inhibition of Reverse Transcriptase: The compound binds to the active site of HIV reverse transcriptase, blocking the conversion of viral RNA into DNA.
Structural Interactions: The presence of trifluoromethyl and chloro groups enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with amino acid residues in the enzyme .
This inhibition disrupts the viral life cycle and contributes to its therapeutic efficacy against HIV.
Physical and Chemical Properties Analysis
Key physical and chemical properties include:
Property
Value
Molecular Formula
C21H17ClF3N2O2
Molecular Weight
407.81 g/mol
Melting Point
Varies depending on crystal form
Solubility
Soluble in organic solvents
Storage Conditions
+4°C
The compound exhibits stability under controlled conditions but can undergo thermal decomposition at elevated temperatures .
Applications
The primary applications of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one are:
Pharmaceutical Development: It serves as a lead compound in developing antiviral therapies targeting HIV.
Research Tool: Utilized in studies investigating viral replication mechanisms and enzyme inhibition dynamics.
Synthetic Intermediate: Acts as an intermediate in synthesizing other complex organic compounds within medicinal chemistry.
Rac-Efavirenz; L741211; L 741211; L-741211; Racemic-Efavirenz;
Canonical SMILES
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is a phosphatidylglycerol in which the 1- and 2-acyl groups are specified as palmitoyl and oleoyl respectively. It is functionally related to a hexadecanoic acid and an oleic acid. It is a conjugate acid of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-). Palmitoyloleoyl-phosphatidylglycerol was a component of Surfaxin, discontinued in 2017, which acted as a surfactant. The product was meant to compensate for alveolar surfactant deficiency and reduce to likelihood of alveolar collapse leading to acute respiratory collapse.
Posaconazole is only found in individuals that have used or taken this drug. It is a triazole antifungal drug that is used to treat invasive infections by Candida species and Aspergillus species in severely immunocompromised patients.As a triazole antifungal agent, posaconazole exerts its antifungal activity through blockage of the cytochrome P-450 dependent enzyme, sterol 14alpha-demethylase, in fungi by binding to the heme cofactor located on the enzyme. This leads to the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane, and accumulation of methylated sterol precursors. This results in inhibition of fungal cell growth and ultimately, cell death.
Porfimer sodium is t he sodium salt of a mixture of oligomers formed by ether and ester linkages of up to eight porphyrin units with photodynamic activity. Absorbed selectively by tumor cells, porfimer produces oxygen radicals after activation by 630 nm wavelength laser light, resulting in tumor cell cytotoxicity. In addition, tumor cell death may occur due to ischemic necrosis secondary to vascular occlusion that appears to be partly mediated by the release of thromboxane A2.
PTI-801 represents a new class of drugs to treat pain. PTI-801 can minimize the opioid tolerance, dependence or addiction that is often associated with repeat use of oxycodone. It is a combination of oxycodone with ultralow-dose naltrexone, an opioid antagonist.
Poseltinib is under investigation in clinical trial NCT02628028 (A Study of LY3337641 in Rheumatoid Arthritis). Poseltinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential anti-inflammatory activity. Upon administration, poseltinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents the activation of BTK-mediated inflammatory pathways.
Posiphen is under investigation in clinical trial NCT02925650 (Safety, Tolerability, PK and PD of Posiphen® in Subjects With Early Alzheimer's Disease).